molecular formula C12H17BrN2O B1486428 2-((4-Aminopiperidin-1-yl)methyl)-4-bromophenol CAS No. 1181610-68-3

2-((4-Aminopiperidin-1-yl)methyl)-4-bromophenol

Cat. No. B1486428
M. Wt: 285.18 g/mol
InChI Key: PSVDFKWMDYOLOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-((4-Aminopiperidin-1-yl)methyl)-4-bromophenol” is a complex organic molecule that contains an aminopiperidine group attached to a bromophenol moiety. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions. For instance, aminopiperidine derivatives can be synthesized through various methods including coupling reactions . The bromophenol group could potentially be introduced through a halogenation reaction .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the functional groups present. The aminopiperidine group is a six-membered ring with one nitrogen atom, and the bromophenol group consists of a phenol ring with a bromine atom attached .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. The amino group in the aminopiperidine moiety could potentially participate in various reactions such as acylation or alkylation. The bromine atom in the bromophenol group could potentially be displaced in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the bromine atom could increase the compound’s molecular weight and potentially influence its boiling and melting points .

Safety And Hazards

The safety and hazards associated with this compound would likely depend on its specific physical and chemical properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

2-[(4-aminopiperidin-1-yl)methyl]-4-bromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O/c13-10-1-2-12(16)9(7-10)8-15-5-3-11(14)4-6-15/h1-2,7,11,16H,3-6,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVDFKWMDYOLOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=C(C=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Aminopiperidin-1-yl)methyl)-4-bromophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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